2-Mercapto-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-Mercapto-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound with the molecular formula C₇H₆N₂O₃S₂ and a molecular weight of 230.27 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mechanism of Action
Target of Action
The primary target of 2-Mercapto-1,3-benzoxazole-5-sulfonamide is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
This compound interacts with hCAs by inhibiting their activity . It has a novel binding mode to the enzyme active site . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .
Biochemical Pathways
hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . By inhibiting hCAs, this compound can affect these biochemical pathways and their downstream effects .
Result of Action
The inhibition of hCAs by this compound can lead to changes in the physiological processes that these enzymes are involved in . This can result in molecular and cellular effects, potentially leading to therapeutic outcomes. The specific effects would depend on the particular hca isoform being targeted .
Biochemical Analysis
Biochemical Properties
2-Mercapto-1,3-benzoxazole-5-sulfonamide has been shown to interact with hCAs, a class of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound exhibits a unique binding mode to the enzyme active site, which could pave the way for the development of selective CA inhibitors .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on hCAs . By inhibiting these enzymes, the compound can potentially influence various cellular processes, including pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of hCAs . The compound exhibits a peculiar binding mode, with the exocyclic sulfur pointing toward the exit of the active site cavity . This unique binding interaction is associated with the inhibitory potency of the compound .
Metabolic Pathways
Given its inhibitory action on hCAs, it may potentially influence the metabolic pathways regulated by these enzymes .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its interaction with hCAs, which can be classified into four different groups based on their sub-cellular localization , it is possible that the compound may be localized to similar cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1,3-benzoxazole-5-sulfonamide typically involves the condensation of 2-aminophenol with thiophosgene in the presence of a base . The reaction is carried out in an organic solvent such as tetrahydrofuran at low temperatures (0°C) to yield the desired product . Another method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoxazole derivatives .
Scientific Research Applications
2-Mercapto-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoxazole: Similar in structure but lacks the sulfonamide group.
Benzoxazole: The parent compound without the mercapto and sulfonamide groups.
2-Aminobenzoxazole: Contains an amino group instead of a mercapto group.
Uniqueness
2-Mercapto-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both mercapto and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGHROIQYCXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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